molecular formula C12H10ClNO4 B15046080 Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate CAS No. 2006277-98-9

Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate

Cat. No.: B15046080
CAS No.: 2006277-98-9
M. Wt: 267.66 g/mol
InChI Key: KKRUTVNQRBYLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS: 2006277-98-9) is a synthetic isoxazole derivative characterized by a 4-chlorophenyl group attached to a hydroxymethyl moiety at the 3-position of the isoxazole ring and a methyl ester at the 4-position. This compound belongs to a class of heterocyclic molecules frequently explored in medicinal chemistry due to the structural versatility of the isoxazole scaffold and the bioactivity associated with chlorophenyl substituents .

Properties

CAS No.

2006277-98-9

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

methyl 3-[(4-chlorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H10ClNO4/c1-17-12(16)9-6-18-14-10(9)11(15)7-2-4-8(13)5-3-7/h2-6,11,15H,1H3

InChI Key

KKRUTVNQRBYLBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CON=C1C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution, particularly involving the chlorophenyl group. For example, lithiation followed by reaction with methyl iodide yields substituted derivatives, as observed in related isoxazole systems . Additionally, diaryl-substituted isoxazoles can react with chlorobenzyl chlorides under specific conditions, forming ether linkages .

Hydrolysis of Ester Group

The methyl ester group can hydrolyze to the corresponding carboxylic acid under acidic or basic conditions. This reaction is critical for converting the ester into a more polar, biologically active form.

Oxidation/Reduction of Isoxazole Ring

While direct oxidation/reduction of the isoxazole ring in this compound is not explicitly documented, related isoxazole derivatives undergo such transformations. For instance, oxidation can generate oxo derivatives, while reduction may yield dihydroisoxazole analogs .

Functional Group Modifications

  • Hydroxymethyl Group : The hydroxymethyl group can undergo oxidation to form a ketone or alkylation via nucleophilic substitution.

  • Carboxylate Ester : The ester group participates in transesterification or amidation reactions, altering solubility and reactivity.

Cross-Coupling Reactions

The diaryl-substituted framework may enable cross-coupling reactions, such as Suzuki or Ullmann coupling, though specific examples for this compound are not detailed in the literature.

Table: Key Reaction Types and Examples

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Ester Hydrolysis Acidic/basic conditions3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid
Substitution Lithium reagents + methyl iodideMethyl-substituted isoxazole derivatives
Oxidation KMnO₄, CrO₃ (hypothetical)Oxidized isoxazole derivatives
Functional Group Chlorobenzyl chlorideDiaryl ether derivatives

Mechanistic Insights

The compound’s reactivity is influenced by its heterocyclic structure and substituents:

  • Isoxazole Ring : Stabilizes adjacent functional groups (e.g., hydroxymethyl) through resonance.

  • Chlorophenyl Group : Enhances electrophilicity for nucleophilic substitution.

  • Ester Group : Acts as a leaving group or participates in condensation reactions.

Research Gaps
While the compound’s structural analogs exhibit diverse reactivities, specific reaction mechanisms for Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate remain understudied. Future work should focus on optimizing substitution conditions and exploring catalytic methods for functional group modifications.

Scientific Research Applications

Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-[(4-Chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate (CAS: 113762-01-9)

  • Structure : Contains a 4-chlorophenylcarbamoyl group at the 4-position and a methyl group at the 5-position of the isoxazole ring. The ester group is ethyl rather than methyl.
  • The ethyl ester may enhance metabolic stability compared to methyl esters .
  • Applications : Used in chemical synthesis as a building block for heterocyclic compounds targeting kinase inhibition .

Methyl 4-(4-Chlorophenyl)isoxazole-5-carboxylate (CAS: 1072944-87-6)

  • Structure : Features a 4-chlorophenyl group at the 4-position and a methyl ester at the 5-position.
  • Key Differences : The absence of the hydroxymethyl group reduces steric hindrance and polarity. The positional shift of substituents may influence binding interactions in biological systems .
  • Applications : Reported as an intermediate in the synthesis of agrochemicals and small-molecule therapeutics .

Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate (CAS: 61149-51-7)

  • Structure : Substitutes the 4-chlorophenyl group with a 3-pyridyl ring.
  • This modification could enhance solubility in aqueous media .
  • Applications : Explored in neuroscience research due to structural similarity to glutamate receptor ligands .

Methyl 4-((4-Amino-2-chlorophenoxy)methyl)-5-methylisoxazole-3-carboxylate (CAS: 886496-90-8)

  • Structure: Incorporates a 4-amino-2-chlorophenoxymethyl group at the 4-position and a methyl group at the 5-position.
  • The additional methyl group may increase steric bulk .
  • Applications : Investigated as a precursor for antibacterial agents .

Comparative Analysis Table

Compound Name (CAS) Substituents (Position) Ester Group Key Functional Groups Potential Applications
Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (2006277-98-9) 4-ClPh-CH(OH)- (3), COOCH₃ (4) Methyl Hydroxymethyl, Chlorophenyl Drug intermediates, enzyme modulators
Ethyl 4-[(4-Chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate (113762-01-9) 4-ClPh-NHCO- (4), CH₃ (5), COOCH₂CH₃ (3) Ethyl Carbamoyl, Chlorophenyl Kinase inhibitors
Methyl 4-(4-Chlorophenyl)isoxazole-5-carboxylate (1072944-87-6) 4-ClPh (4), COOCH₃ (5) Methyl Chlorophenyl Agrochemical intermediates
Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate (61149-51-7) 3-Pyridyl-CH(OH)- (3), COOCH₂CH₃ (4) Ethyl Hydroxymethyl, Pyridyl Neuroscience research
Methyl 4-((4-Amino-2-chlorophenoxy)methyl)-5-methylisoxazole-3-carboxylate (886496-90-8) 4-NH₂-2-ClPh-OCH₂- (4), CH₃ (5), COOCH₃ (3) Methyl Amino, Chlorophenoxy Antibacterial agents

Research Findings and Implications

  • Bioactivity Trends : Chlorophenyl-substituted isoxazoles (e.g., 2006277-98-9) often exhibit enhanced lipophilicity, favoring blood-brain barrier penetration, while pyridyl analogs (e.g., 61149-51-7) show improved solubility for CNS-targeted applications .
  • Synthetic Utility : Methyl esters (e.g., 2006277-98-9, 1072944-87-6) are preferred for facile hydrolysis to carboxylic acids, whereas ethyl esters (e.g., 113762-01-9, 61149-51-7) offer stability in acidic conditions .
  • Unresolved Questions: Limited data exist on the pharmacokinetics or toxicity profiles of these compounds. Further studies are needed to correlate structural modifications with biological efficacy.

Biological Activity

Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS No. 2006277-98-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C12H10ClNO4
  • Molecular Weight : 267.67 g/mol
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with appropriate chlorophenyl and hydroxy methyl groups. Various synthetic routes have been explored, focusing on optimizing yield and purity while minimizing toxic byproducts .

Immunosuppressive Properties

Research indicates that isoxazole derivatives, including this compound, exhibit significant immunosuppressive effects. In vitro studies have shown that these compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated by phytohemagglutinin (PHA) .

Key Findings :

  • Inhibition of PBMC Proliferation : The compound demonstrated dose-dependent inhibition of PHA-induced PBMC proliferation.
  • Cytokine Production : It significantly reduced lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures, indicating a potential anti-inflammatory mechanism .

The mechanisms underlying the biological activity of this compound appear to involve:

  • Apoptotic Pathways : The compound may induce apoptosis in immune cells through activation of caspases and modulation of NF-κB signaling pathways. Increased expression of pro-apoptotic markers such as Fas has been observed .
  • Modulation of Immune Responses : The compound may enhance certain aspects of the cellular immune response while suppressing others, suggesting a complex role in immune modulation .

Case Studies

  • In Vitro Studies with Human Cells :
    • A study evaluated the effects of several isoxazole derivatives on human PBMCs, highlighting this compound's ability to inhibit cell proliferation and cytokine production effectively .
  • Comparative Analysis with Other Isoxazoles :
    • In comparative studies, this compound was found to possess stronger immunosuppressive properties than other derivatives tested, making it a candidate for further therapeutic exploration .

Data Tables

PropertyValue
Chemical StructureStructure
Molecular FormulaC12H10ClNO4
Molecular Weight267.67 g/mol
Purity≥95%
Biological ActivityObservations
PBMC Proliferation InhibitionDose-dependent effect
TNF-α Production InhibitionSignificant reduction
Apoptosis InductionIncreased caspase activity

Q & A

Q. What are the recommended synthetic routes for Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate, and how can purity be optimized?

Methodological Answer :

  • Synthesis : A plausible route involves coupling 4-chlorophenyl derivatives with hydroxylated intermediates via cyclization. For example, chlorinated intermediates (e.g., 3-(4-chlorophenyl) precursors) can undergo nucleophilic substitution or condensation with hydroxyl-containing reactants .
  • Purification : Recrystallization using mixed solvents (e.g., ethanol/water or n-hexane/benzene) effectively removes isomers and byproducts, as demonstrated in similar isoxazole syntheses .
  • Validation : Confirm purity via HPLC (>95%) and characterize intermediates using FT-IR and 1H^1H-NMR.

Q. What analytical techniques are critical for characterizing the compound’s structure?

Methodological Answer :

  • Basic : 1H^1H- and 13C^{13}C-NMR for functional group identification, mass spectrometry (HRMS) for molecular weight confirmation.
  • Advanced : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and bond angles. For example, monoclinic systems (space group P21/cP2_1/c) with lattice parameters a=12.6951A˚,β=106.396a = 12.6951 \, \text{Å}, \beta = 106.396^\circ are typical for chlorophenyl-isoxazole derivatives .

Q. What safety protocols are essential during handling and storage?

Methodological Answer :

  • Storage : Protect from light and moisture in airtight containers at 2–8°C. Avoid incompatible materials (e.g., strong oxidizers) .
  • Handling : Use PPE (gloves, goggles) and fume hoods. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential bioactivity, such as interactions with glutamate receptors?

Methodological Answer :

  • Assay Design : Use radioligand binding assays with 3H^3H-AMPA or 3H^3H-kainate to test affinity for ionotropic glutamate receptors (iGluRs). Isoxazole derivatives are known modulators of AMPA receptors .
  • Functional Studies : Electrophysiology (patch-clamp) on transfected HEK293 cells expressing GluA2 subunits quantifies ion channel modulation .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize pharmacological properties?

Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified chlorophenyl or hydroxyl groups. For example, replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects .
  • Biological Testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2) or cytotoxicity screens (e.g., MTT assay on cancer cell lines) .

Q. How should contradictory data on isomer formation during synthesis be resolved?

Methodological Answer :

  • Analytical Resolution : Use chiral HPLC or capillary electrophoresis to separate isomers. For example, nitro-substituted isoxazole mixtures (e.g., 3- vs. 4-nitro isomers) require gradient elution with acetonitrile/water .
  • Mechanistic Insight : DFT calculations (e.g., Gaussian) model reaction pathways to identify kinetic vs. thermodynamic control in cyclization steps .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer :

  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies hydrolysis-prone sites (e.g., ester groups).
  • Formulation : Encapsulation in liposomes or PEGylation reduces degradation in aqueous media, as shown for similar carboxylate esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.